molecular formula C8H10Cl2N2 B2727028 3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride CAS No. 777856-63-0

3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride

Cat. No.: B2727028
CAS No.: 777856-63-0
M. Wt: 205.08
InChI Key: MPQYUAZSSNTKQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride typically involves the reaction of pyridine derivatives with propargylamine under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve bulk synthesis techniques, ensuring high purity and yield. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to optimize the production .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce different amine derivatives .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-yl)prop-2-yn-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both the pyridine ring and the alkyne group.

Properties

IUPAC Name

3-pyridin-2-ylprop-2-yn-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.2ClH/c9-6-3-5-8-4-1-2-7-10-8;;/h1-2,4,7H,6,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPQYUAZSSNTKQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C#CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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